molecular formula C16H29NO3 B12616027 1-(Dodecyloxy)pyrrolidine-2,5-dione CAS No. 915379-06-5

1-(Dodecyloxy)pyrrolidine-2,5-dione

Katalognummer: B12616027
CAS-Nummer: 915379-06-5
Molekulargewicht: 283.41 g/mol
InChI-Schlüssel: GAZPDJPVXFVOAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Dodecyloxy)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their versatile applications in medicinal chemistry and other scientific fields. The presence of a dodecyloxy group in the molecule enhances its lipophilicity, making it a valuable compound for various research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dodecyloxy)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with dodecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Dodecyloxy)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine-2,5-dione derivatives, which can be further utilized in medicinal chemistry and other applications .

Wissenschaftliche Forschungsanwendungen

1-(Dodecyloxy)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(Dodecyloxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Dodecyloxy)pyrrolidine-2,5-dione stands out due to its enhanced lipophilicity, which can improve its bioavailability and interaction with lipid membranes. This unique feature makes it a valuable compound for research in drug delivery and membrane biology .

Eigenschaften

CAS-Nummer

915379-06-5

Molekularformel

C16H29NO3

Molekulargewicht

283.41 g/mol

IUPAC-Name

1-dodecoxypyrrolidine-2,5-dione

InChI

InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-15(18)12-13-16(17)19/h2-14H2,1H3

InChI-Schlüssel

GAZPDJPVXFVOAF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCON1C(=O)CCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.